6-methoxypyrimidine-4-carbaldehyde
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Overview
Description
6-Methoxypyrimidine-4-carbaldehyde is a heterocyclic aromatic compound with a pyrimidine ring substituted with a methoxy group at the 6-position and an aldehyde group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxypyrimidine-4-carbaldehyde typically involves the functionalization of a pyrimidine ring. One common method is the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy sources under basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methoxypyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methanol, sodium methoxide
Major Products Formed
Oxidation: 6-Methoxypyrimidine-4-carboxylic acid.
Reduction: 6-Methoxypyrimidine-4-methanol.
Substitution: Various substituted pyrimidines depending on the nucleophile used
Scientific Research Applications
6-Methoxypyrimidine-4-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-methoxypyrimidine-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Similar structure but with the methoxy group at the 2-position.
4-Methoxypyridine: Similar structure but with the methoxy group at the 4-position.
6-Methoxypyrimidine: Lacks the aldehyde group, only has the methoxy group at the 6-position.
Uniqueness
6-Methoxypyrimidine-4-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups on the pyrimidine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
1780366-57-5 |
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Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
6-methoxypyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c1-10-6-2-5(3-9)7-4-8-6/h2-4H,1H3 |
InChI Key |
KENOCRSRAANEFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)C=O |
Purity |
95 |
Origin of Product |
United States |
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